molecular formula C21H26N2O B14203215 8-Amino-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 847024-82-2

8-Amino-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B14203215
CAS No.: 847024-82-2
M. Wt: 322.4 g/mol
InChI Key: RDNZGIFRHJCAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a tetrahydronaphthalene core, which is a bicyclic structure, and is functionalized with an amino group, a phenylpiperidine moiety, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step organic reactionsThe phenylpiperidine moiety is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Amino-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the amino group can produce various substituted derivatives .

Scientific Research Applications

8-Amino-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Amino-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The phenylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways in the nervous system, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydronaphthalene derivatives and phenylpiperidine-containing molecules. Examples include:

Uniqueness

What sets 8-Amino-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of the phenylpiperidine moiety, in particular, is significant for its potential interactions with neurotransmitter receptors, making it a compound of interest in neuropharmacological research .

Properties

CAS No.

847024-82-2

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

8-amino-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C21H26N2O/c22-19-8-4-7-17-13-20(21(24)14-18(17)19)23-11-9-16(10-12-23)15-5-2-1-3-6-15/h1-8,16,20-21,24H,9-14,22H2

InChI Key

RDNZGIFRHJCAOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C(=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.